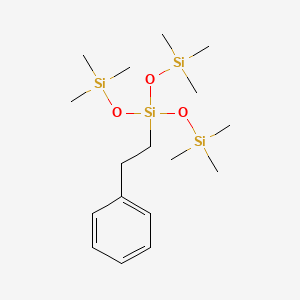
2-Chloro-4,6-dimethyl-benzotrifluoride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethyl-benzotrifluoride, commonly known as 2,4-DMBC, is a chlorinated aromatic compound that is used in a variety of applications, including scientific research and industrial processes. It is a colorless liquid with a strong odor and has a boiling point of 171.2°C. 2,4-DMBC is used in various scientific research applications, as well as in lab experiments, due to its unique properties.
Mécanisme D'action
2,4-DMBC acts as an inhibitor of a variety of enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, blocking its activity. Additionally, it acts as an inhibitor of a variety of other proteins, such as kinases and phosphatases.
Biochemical and Physiological Effects
2,4-DMBC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in decreased production of various hormones and neurotransmitters. Additionally, it has been shown to inhibit the activity of kinases and phosphatases, resulting in decreased cellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DMBC has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is toxic and should be handled with care. Additionally, it should not be used in experiments involving humans or animals.
Orientations Futures
Future research on 2,4-DMBC could focus on developing new applications for its use in scientific experiments. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Additionally, research could be conducted on the potential toxicity of 2,4-DMBC and the development of methods to reduce its toxicity. Finally, research could be conducted on the development of methods to synthesize 2,4-DMBC in a more efficient and cost-effective manner.
Méthodes De Synthèse
2,4-DMBC is synthesized by a reaction between 4,6-dimethyl-1,3-benzenediol and chloroform in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate, which is then reacted with trifluoroacetic acid to produce 2,4-DMBC. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Applications De Recherche Scientifique
2,4-DMBC is used in a variety of scientific research applications, including the study of enzymes and other proteins, as well as in the study of organic chemistry. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
1-chloro-3,5-dimethyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-6(2)8(7(10)4-5)9(11,12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBICVRHKVCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-benzotrifluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)


